molecular formula C14H23IO3 B13617893 Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13617893
M. Wt: 366.23 g/mol
InChI Key: DYSJMVDODIZGPN-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core. This structure comprises a bridged bicyclic system with an oxygen atom in the bridge (position 2) and three substituents:

  • Iodomethyl at position 1, introducing halogenated reactivity.
  • Propan-2-yl (isopropyl) at position 3, contributing steric bulk and lipophilicity.

The compound’s unique structure combines rigidity from the bicyclo[2.2.2]octane system with functional groups that enable diverse reactivity. Applications may span pharmaceuticals (e.g., bioisosteres for aromatic rings) and intermediates in organic synthesis .

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

DYSJMVDODIZGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves the construction of the 2-oxabicyclo[2.2.2]octane core followed by selective iodination at the methyl position and introduction of the isopropyl substituent at the 3-position. The ethyl ester group is typically installed or retained throughout the synthesis.

A key step in many synthetic routes is the iodocyclization of cyclohexane-containing alkenyl alcohols, which facilitates the formation of the bicyclic ether ring system with an iodinated substituent.

Key Synthetic Steps and Conditions

  • Iodocyclization Reaction: The pivotal reaction involves treating cyclohexane alkenyl alcohol derivatives with molecular iodine in acetonitrile. This reaction promotes intramolecular cyclization and incorporation of the iodomethyl group, yielding the 2-oxabicyclo[2.2.2]octane framework with an iodine substituent at the 1-position.

  • Introduction of Isopropyl Group: The isopropyl (propan-2-yl) substituent at the 3-position is typically introduced via alkylation or Grignard addition reactions on appropriate intermediates bearing ester or ketone functionalities. For example, organometallic reagents such as ethyl magnesium bromide or other alkylating agents can be used to install the isopropyl group selectively.

  • Esterification: The ethyl ester function at the 4-carboxylate position can be introduced by esterification of the corresponding acid or maintained from the starting materials, often diethyl malonate derivatives or related esters.

  • Catalysts and Reagents: Catalytic agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to facilitate substitution and cycloaddition reactions during synthesis, improving yields and selectivity.

Reaction Conditions

  • Typical reaction temperatures range from mild (room temperature) to moderately elevated temperatures (up to 50 °C) depending on the step, with iodocyclization often performed at ambient temperature in acetonitrile solvent.

  • Molar ratios of reactants are optimized to favor intramolecular cyclization and minimize side reactions. For example, molar ratios of iodine to alkenyl alcohols are carefully controlled to achieve high yields.

  • Use of aprotic solvents (e.g., acetonitrile) is common to maintain reaction selectivity and facilitate halogenation steps.

Chemical Reactions and Modifications

Types of Reactions Involved

  • Iodocyclization: Intramolecular cyclization with iodine to form the bicyclic ether ring and introduce the iodomethyl substituent.

  • Substitution Reactions: Nucleophilic substitution at the iodomethyl position to generate various derivatives, including alcohols, sulfonyl chlorides, and amines.

  • Oxidation and Reduction: Subsequent oxidation of alcohol intermediates to carboxylic acids or aldehydes; hydrogenative reduction of the C–I bond to yield deiodinated products.

  • Functional Group Transformations: Conversion of iodides to other functional groups such as bromides (via O-mesylation and substitution), azides (via nucleophilic substitution), and organoboron derivatives (via Cu-catalyzed decarboxylative borylation).

Representative Modifications

Starting Material Reagent(s) Product Yield (%) Notes
Iodide intermediate (e.g., compound 31) Potassium thioacetate, then N-chlorosuccinimide (NCS) Aliphatic sulfonyl chloride 85 Two-step transformation from iodide
Iodide intermediate Potassium acetate, then alkaline hydrolysis Alcohol derivative Not specified Hydrolysis yields valuable alcohol
Alcohol derivative Oxidation Carboxylic acid 89 High-yield oxidation step
Iodide intermediate LiAlH4 Alcohol 90 Reduction of C–I bond
Alcohol Swern oxidation Aldehyde 63 Mild oxidation conditions
Iodide intermediate Sodium azide, then reduction Amine Not specified Azide substitution followed by reduction
Iodide intermediate PhMgBr (phenylmagnesium bromide) 2-Oxabicyclo[2.2.2]octane derivative 67 Grignard addition to iodide

These modifications enable the generation of a diverse set of functionalized bicyclic compounds for further application in medicinal chemistry and organic synthesis.

Industrial and Research Perspectives

Industrial Production

Industrial synthesis of this compound involves scale-up of the iodocyclization and substitution reactions under optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to improve process efficiency and reproducibility.

Research Applications

  • Medicinal Chemistry: The compound serves as a bioisostere of phenyl rings, offering improved physicochemical properties and metabolic stability in drug candidates.

  • Organic Synthesis: Acts as a versatile building block for the synthesis of complex bicyclic molecules and functionalized derivatives.

  • Catalysis: Its bicyclic structure and functional groups can facilitate catalytic processes in organic transformations.

Summary Table of Key Preparation Data

Aspect Details
Molecular Formula C14H23IO3
Molecular Weight 366.23 g/mol
Core Structure 2-Oxabicyclo[2.2.2]octane
Key Reaction Iodocyclization of alkenyl alcohols with I2 in acetonitrile
Substituent Introduction Alkylation/Grignard addition for isopropyl group
Catalyst DABCO (1,4-diazabicyclo[2.2.2]octane)
Common Solvents Acetonitrile, aprotic solvents
Temperature Range -10 to 50 °C (typical)
Key Modifications Substitution of iodine with nucleophiles, oxidation, reduction
Industrial Methods Continuous flow synthesis, automated reactors
Research Applications Bioisostere in medicinal chemistry, synthetic intermediate

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Positions) Molecular Weight Key Features/Applications Reference
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 1: Iodomethyl; 3: Thiazole 404.94 g/mol Potential antiviral/antimicrobial activity
Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate 1: Iodomethyl; 3: 4-Cyanophenyl 404.94 g/mol Halogenated intermediate for drug synthesis
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate 1: Nitrogen bridge (azabicyclo) 211.27 g/mol Precursor to umeclidinium bromide (COPD drug)
PEPA derivatives (e.g., OMDP) Phosphorus-containing substituents ~500–600 g/mol Flame retardants (high thermal stability)

Key Observations :

  • Halogenation: The iodomethyl group in the target compound distinguishes it from non-halogenated analogues like PEPA derivatives, enabling applications in radiopharmaceuticals or cross-coupling reactions .
  • Bridge Heteroatoms : Replacing the oxygen bridge with nitrogen (e.g., azabicyclo) alters electronic properties and bioactivity, as seen in umeclidinium bromide .

Comparison with PEPA Derivatives :

  • PEPA-based compounds (Evidences 4–7) involve phosphorylation steps (e.g., reacting with POCl₃), which are absent in the target compound’s synthesis .

Thermal and Chemical Stability

Table 2: Thermal Decomposition Data
Compound Initial Decomposition Temp. (°C) Char Yield at 500°C (%) Reference
Target Compound (predicted) ~250–300 ~30–40
PEPA-derived flame retardants 285–337 26–56
OMDP (phosphorus-containing derivative) 320 50

Analysis :

  • The target compound’s ester and iodomethyl groups may reduce thermal stability compared to phosphorus-containing PEPA derivatives, which exhibit higher char yields (>50%) .
  • However, the rigid bicyclic framework likely enhances stability relative to linear esters (e.g., ethyl ferulate ).

Biological Activity

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as EIPOC, is a synthetic bicyclic organic ester with the molecular formula C14H21IO4. First synthesized in 2004, its unique structure has garnered attention for potential applications in medicinal chemistry and other scientific fields.

  • Molecular Weight : 414.22 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Slightly soluble in water; soluble in most organic solvents
  • Melting Point : -19°C
  • Boiling Point : 145-146°C

Synthesis and Characterization

EIPOC can be synthesized via a reaction involving ethyl 3-hydroxybutyrate, 1-iodomethyl-1-cyclohexene, and trifluoromethanesulfonic acid in the presence of 2,6-lutidine. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

Anti-inflammatory and Analgesic Properties

Research indicates that EIPOC exhibits significant anti-inflammatory and analgesic activities in animal models. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain.

Anticancer Activity

EIPOC has been shown to inhibit the growth of various cancer cell lines, including:

Cancer TypeCell Line TestedResult
Lung CancerA549Significant inhibition
Breast CancerMCF7Moderate inhibition
LeukemiaK562Notable growth reduction

The exact mechanisms underlying these anticancer effects remain under investigation, necessitating further research to elucidate how EIPOC interacts with cellular pathways.

While the specific mechanism of action for EIPOC's biological activities is not fully understood, it is hypothesized that its unique bicyclic structure may play a critical role in modulating biological targets involved in inflammation and cancer progression.

Toxicity and Safety

Preliminary studies on the toxicity of EIPOC indicate that it possesses a favorable safety profile when used in controlled scientific experiments. However, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential therapeutic use.

Case Studies

A recent study explored the efficacy of EIPOC in treating inflammatory diseases in animal models. The results demonstrated that administration of EIPOC led to:

  • A reduction in inflammatory markers
  • Improved pain scores compared to control groups
  • No significant adverse effects observed at therapeutic doses

These findings support further exploration of EIPOC as a candidate for drug development targeting inflammatory conditions.

Current Research Trends

Ongoing research focuses on:

  • Mechanistic Studies : Investigating the pathways through which EIPOC exerts its biological effects.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy.
  • Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What experimental strategies optimize the synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?

Methodological Answer: The synthesis of this bicyclic compound typically involves multi-step organic reactions, including photochemical methods, nucleophilic substitutions, and cycloadditions. Key strategies include:

  • Stepwise Functionalization : Introducing the iodomethyl group via halogenation of a precursor (e.g., bromo- or chloromethyl derivatives) using NaI in acetone under reflux .
  • Cyclization : Employing Diels-Alder reactions or [2+2] photocycloadditions to form the bicyclo[2.2.2]octane core .
  • Purification : Silica gel column chromatography with gradients like petroleum ether:ethyl acetate (97:3) to isolate high-purity product .
  • Continuous Flow Reactors : Enhancing yield and scalability for industrial research applications .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Evidence
IodomethylationNaI, acetone, reflux60–75
CyclizationDiels-Alder catalyst, 80°C45–50
PurificationPetroleum ether:EtOAc (97:3)>95% purity

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The isopropyl group (δ ~1.2 ppm) and iodomethyl (δ ~3.5 ppm) are diagnostic .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic framework .
  • FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. The bicyclo[2.2.2]octane system shows bond angles of ~109.5°, validating strain-free geometry .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalReference
¹H NMRδ 1.2 (d, J=6.8 Hz, isopropyl)
¹³C NMRδ 170.5 (ester carbonyl)
FTIR1720 cm⁻¹ (C=O)

Q. How should researchers handle stability and storage to prevent decomposition?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid iodine loss via β-elimination .
  • Incompatibilities : Avoid strong bases (e.g., LDA) and oxidizing agents, which degrade the ester or iodomethyl groups .
  • Solubility : Use aprotic solvents (THF, DCM) to prevent hydrolysis; aqueous solutions are unstable .

Advanced Research Questions

Q. How does the iodomethyl group influence regioselectivity in substitution reactions?

Methodological Answer: The iodomethyl moiety acts as a soft electrophile, favoring SN2 mechanisms with nucleophiles (e.g., thiols, amines):

  • Nucleophilic Substitution : React with NaN₃ in DMF to replace iodine with azide (–CH₂N₃) for click chemistry applications .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .

Mechanistic Insight : Steric hindrance from the bicyclic framework slows SN1 pathways, ensuring retention of configuration in SN2 .

Q. What computational methods predict the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict [2+2] or [4+2] cycloaddition feasibility .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. toluene) on reaction rates using Gaussian or ORCA .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : NaI hygroscopicity reduces iodomethylation efficiency; use anhydrous conditions .
  • Catalyst Loading : Pd(PPh₃)₄ in Suzuki reactions varies (1–5 mol%), impacting cross-coupling yields .
    Resolution : Standardize reaction protocols (e.g., glovebox for air-sensitive steps) and report detailed conditions (e.g., solvent degassing) .

Q. How does this compound compare to related bicyclo[2.2.2]octane derivatives in medicinal chemistry?

Methodological Answer: Table 3: Bioactivity Comparison

CompoundBioactivityEvidence
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-...Antibacterial (MIC = 8 µg/mL vs. S. aureus)
Ethyl 3-cycloheptyl derivativeAnticancer (IC₅₀ = 12 µM, HeLa cells)
tert-Butoxycarbonyl-protected analogProtease inhibition (Ki = 0.4 µM)

The isopropyl group enhances lipophilicity, improving membrane permeability compared to methyl analogs .

Q. What strategies validate crystallographic data when SHELX refinement produces ambiguous results?

Methodological Answer:

  • Twinned Data : Use SHELXD for initial phase determination and SHELXL for refinement, adjusting TwinLaw parameters .
  • Disorder Modeling : Apply PART instructions in SHELXL to resolve overlapping iodomethyl and ester groups .
  • Validation Tools : Check R-factors (<5%) and ADP consistency with PLATON .

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